molecular formula C11H14BrNO B8740319 5-Bromo-2-(cyclopentylmethoxy)pyridine

5-Bromo-2-(cyclopentylmethoxy)pyridine

Cat. No.: B8740319
M. Wt: 256.14 g/mol
InChI Key: ZGPWEMVSDGNTQC-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylmethoxy)pyridine is a brominated pyridine derivative featuring a cyclopentylmethoxy substituent at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and materials science research. The cyclopentylmethoxy group contributes steric bulk and moderate lipophilicity, which can influence reactivity, solubility, and biological activity. Its molecular formula is C₁₂H₁₆BrNO (MW: 270.18), and it is typically synthesized via nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-2-(cyclopentylmethoxy)pyridine

InChI

InChI=1S/C11H14BrNO/c12-10-5-6-11(13-7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2

InChI Key

ZGPWEMVSDGNTQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=NC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

Alkoxy Group Modifications
  • 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a) Structure: A phenoxy group with a trifluoromethoxy substituent replaces the cyclopentylmethoxy group. Reported synthesis yield: 91% via iodopyridine intermediates . Applications: Used in antimalarial drug candidates due to enhanced electronic effects .
  • 5-Bromo-2-methoxypyridine Structure: Simpler methoxy substituent (C₆H₆BrNO, MW: 188.02). Properties: Lower molecular weight and reduced steric hindrance improve solubility in polar solvents. Assay purity: ≥99% . Applications: Widely used in pharmaceuticals and polymer synthesis due to its versatility .
Cycloalkyl vs. Aromatic Substituents
  • 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine Structure: Cyclohexyloxy group at the 2-position and methyl at the 4-position (C₁₂H₁₆BrNO, MW: 270.18). Purity: 95% . Applications: Explored in catalysis and materials science for its rigid structure .

Methyl Group Additions at Pyridine Positions

5-Bromo-2-methoxy-3-methylpyridine
  • Structure: Methyl group at the 3-position (C₇H₈BrNO, MW: 202.05).
  • Properties : The methyl group introduces regioselectivity challenges in further functionalization. Purity: 97% ; refractive index: 1.554 .
  • Applications : Pharmaceutical intermediate with improved thermal stability .
5-Bromo-4-methoxy-2-methylpyridine
  • Structure: Methyl at the 2-position and methoxy at the 4-position (C₇H₈BrNO, MW: 202.05).
  • Properties : Altered substitution pattern affects electronic distribution, as seen in shifted NMR signals (e.g., δ 8.39–8.45 ppm for aromatic protons) .
  • Applications : Specialized intermediate in custom drug synthesis .

Heterocyclic and Aromatic Derivatives

  • 5-Bromo-2-phenylpyridine

    • Structure : Phenyl group at the 2-position (C₁₁H₈BrN, MW: 234.10).
    • Properties : The aromatic phenyl group enhances π-π stacking interactions, useful in materials science. Melting point: 75°C .
    • Applications : Precursor for Au(III) catalysts in organic synthesis .
  • 5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

    • Structure : 1,3-dioxolane-protected phenyl group.
    • Properties : The dioxolane group offers hydrolytic stability, with 6:1 selectivity in synthesis .
    • Applications : Intermediate in sp³-sp² cross-coupling reactions .

Comparative Data Tables

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5-Bromo-2-(cyclopentylmethoxy)pyridine Not reported Not reported
5-Bromo-2-methoxypyridine 8.21 (dd, J = 2.55 Hz), 6.87 (dd, J = 8.70 Hz) 101–160 (aromatic and OCH₃ signals)
5-Bromo-2-phenylpyridine 8.39–8.45 (m, aromatic), 7.54 (s) 121–150 (aromatic and Br signals)

Key Findings and Implications

  • Steric and Electronic Effects : Bulky substituents like cyclopentylmethoxy reduce reaction rates but enhance selectivity in catalysis. Smaller groups (e.g., methoxy) improve solubility .
  • Synthetic Efficiency : High yields (e.g., 91% for 22a) are achieved with electron-deficient aryl iodides, whereas branched alkoxy groups require optimized conditions .
  • Biological Relevance : Trifluoromethoxy and phenyl derivatives show promise in drug development due to enhanced electronic and stacking interactions .

Preparation Methods

Etherification-Bromination Sequential Synthesis

The most widely reported method involves two sequential steps:

Etherification of 2-Hydroxypyridine

2-Hydroxypyridine undergoes nucleophilic substitution with cyclopentylmethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) to yield 2-(cyclopentylmethoxy)pyridine. Optimal conditions include:

ParameterValue
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time12–24 hours
Yield75–85%

Regioselective Bromination

Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Key variables include:

ConditionNBS Radical BrominationHBr/H₂O₂ Bromination
SolventCCl₄ or CH₃CNHBr (20–50 wt%)
Catalyst/InitiatorAIBNH₂O₂ (10–50 wt%)
Temperature60–80°C30–100°C
Reaction Time4–8 hours8–14 hours
Yield70–78%94–99%

The HBr/H₂O₂ system, adapted from CN114591250A, demonstrates superior yield and regioselectivity due to in situ generation of Br⁺ ions, minimizing di-substitution byproducts.

Bromination-Etherification Alternative Route

Inverse sequencing introduces bromine prior to etherification, though this approach faces challenges:

  • Bromine Deactivation : Electron-withdrawing bromine at C5 reduces pyridine’s nucleophilicity, necessitating harsher etherification conditions (e.g., Pd-catalyzed cross-coupling).

  • Yield Penalty : Overall yields drop to 50–60% due to competing side reactions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry principles improves scalability:

StageParametersOutcome
EtherificationMicroreactor, 100°C, residence time 2h88% yield, reduced solvent volume
BrominationTubular reactor, 50°C, HBr/H₂O₂96% yield, 99% purity

Catalase-Assisted Purification

Post-bromination, residual H₂O₂ is decomposed using catalase (150 IU/mL), enabling efficient crystallization at ≤10°C. This step reduces oxidative degradation, enhancing product purity to >98%.

Mechanistic Insights

Bromination Regiochemistry

DFT calculations reveal that the cyclopentylmethoxy group at C2 directs electrophilic bromination to C5 via resonance and inductive effects:

  • Resonance Stabilization : The methoxy group donates electron density through resonance, activating C3 and C5 positions.

  • Steric Hindrance : Bulky cyclopentyl substituent disfavors C3 attack, leading to >95% C5 selectivity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize transition states in etherification, while protic solvents (e.g., HBr/H₂O₂) enhance bromine electrophilicity.

Comparative Performance of Brominating Agents

AgentYield (%)Purity (%)Byproducts
NBS/AIBN78925,6-dibromo (8%)
HBr/H₂O₂9998<1% dibromo
Br₂/FeCl₃6585Oxidative degradation

The HBr/H₂O₂ system’s efficiency stems from controlled Br⁺ release, minimizing over-bromination .

Q & A

Q. Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • All data derived from peer-reviewed journals (JACS, EurJOC) or institutional theses ().
  • For synthetic procedures, cross-reference analogous protocols in , and 10.

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